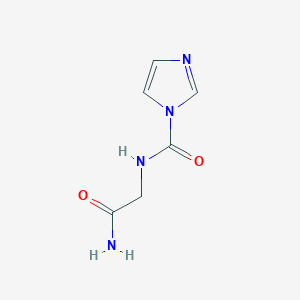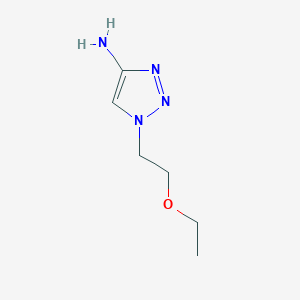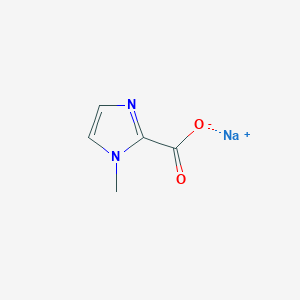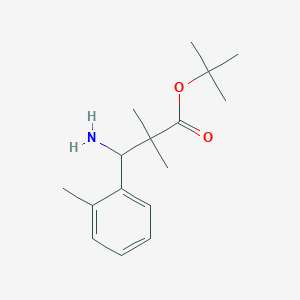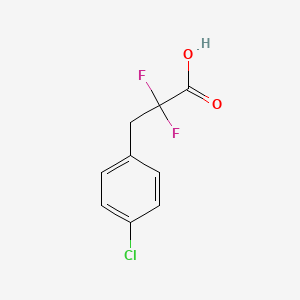![molecular formula C11H18N2O3 B13175030 Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)
Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include:
Temperature: Moderate heating (60-80°C)
Catalysts: Acidic or basic catalysts to facilitate the cyclization
Solvents: Common solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Ethyl acetoacetate, hydrazine hydrate, and isopropyl ketone
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Purification: Techniques such as distillation and recrystallization to obtain the pure product
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole derivatives using oxidizing agents like potassium permanganate
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions at the ester group
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives
Reduction: Formation of 2-[5-methyl-3-hydroxy-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
Substitution: Formation of various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties
Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies
Industrial Applications: Utilized in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
- Methyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
- Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-1H-pyrazol-4-yl]acetate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the ester functionality enhances its reactivity and potential for diverse applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
ethyl 2-(5-methyl-3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C11H18N2O3/c1-5-16-10(14)6-9-8(4)12-13(7(2)3)11(9)15/h7,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
YVNVSLMRFIVUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(NN(C1=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


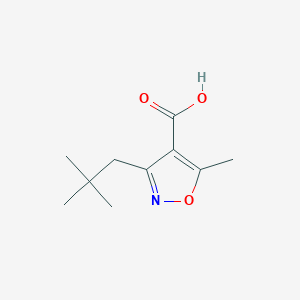
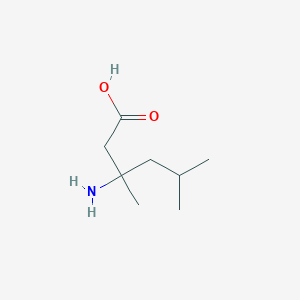
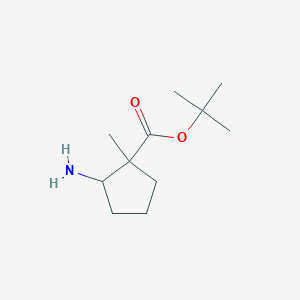
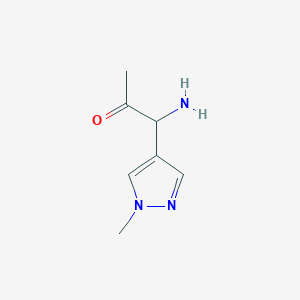
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
